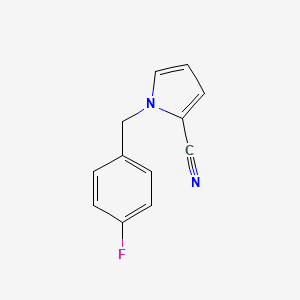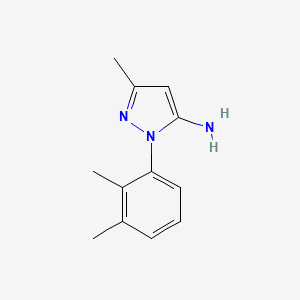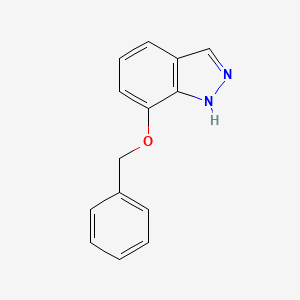
7-(Benzyloxy)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Benzyloxy)-1H-indazole is a heterocyclic compound that features an indazole core substituted with a benzyloxy group at the 7-position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The benzyloxy substitution enhances the compound’s chemical properties, making it a valuable target for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzyl alcohol and hydrazine.
Formation of Indazole Core: The indazole core is formed through a cyclization reaction, often involving the reduction of the nitro group to an amine, followed by cyclization with hydrazine under acidic conditions.
Benzyloxy Substitution: The benzyloxy group is introduced via a nucleophilic substitution reaction, where the hydroxyl group of the indazole is replaced with a benzyloxy group using benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-(Benzyloxy)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The nitro group in the starting material can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Benzyl bromide (C₆H₅CH₂Br) with potassium carbonate (K₂CO₃) as a base.
Major Products:
Oxidation Products: Benzaldehyde or benzoic acid derivatives.
Reduction Products: Amino-indazole derivatives.
Substitution Products: Various benzyloxy-substituted indazole derivatives.
Scientific Research Applications
7-(Benzyloxy)-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-1H-indazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
7-Aryloxy-1H-indazole: Similar structure with an aryloxy group instead of a benzyloxy group.
7-Methoxy-1H-indazole: Contains a methoxy group at the 7-position.
7-Hydroxy-1H-indazole: Features a hydroxyl group at the 7-position.
Uniqueness: 7-(Benzyloxy)-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The benzyloxy group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
7-phenylmethoxy-1H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-5-11(6-3-1)10-17-13-8-4-7-12-9-15-16-14(12)13/h1-9H,10H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBMFSBSKPMBKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2NN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70658097 |
Source


|
| Record name | 7-(Benzyloxy)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351210-09-8 |
Source


|
| Record name | 7-(Benzyloxy)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
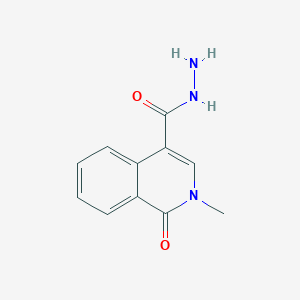
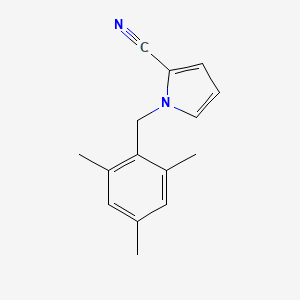
![4-{[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid](/img/structure/B1387505.png)
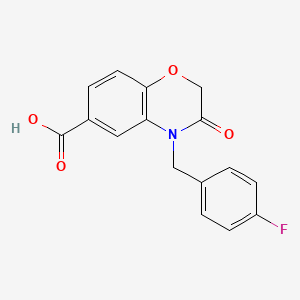
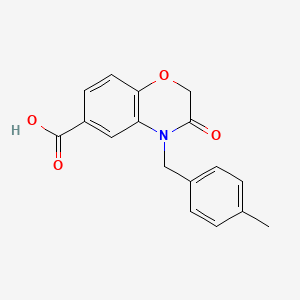
![2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B1387509.png)

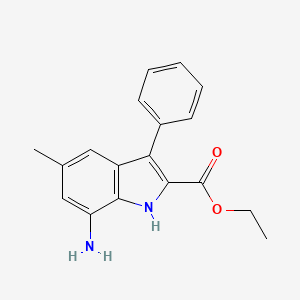
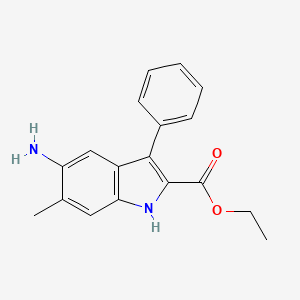
![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid](/img/structure/B1387515.png)
![1-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B1387516.png)
![3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1387517.png)
